

# Early Research on the Antiviral Properties of Glycyrrhizin (GLR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLR-19    |           |
| Cat. No.:            | B15564982 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glycyrrhizin (GLR), a major active triterpenoid saponin isolated from the roots of the licorice plant (Glycyrrhiza glabra), has a long history in traditional medicine. The first report of its specific antiviral properties in Western scientific literature emerged in 1979, sparking decades of research into its potential as a broad-spectrum antiviral agent.[1][2] This technical guide provides an in-depth overview of the foundational, early research (circa 1979 to the early 2000s) that established the antiviral profile of GLR. It details the quantitative data from key in vitro studies, outlines the experimental methodologies employed, and visualizes the proposed mechanisms of action.

### **Antiviral Spectrum and Efficacy**

Early in vitro research demonstrated that GLR exhibits inhibitory activity against a variety of both DNA and RNA viruses. The primary methods for quantifying this activity were the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. Below are summaries of the quantitative data from seminal early studies.

## Table 1: Antiviral Activity of Glycyrrhizin (GLR) Against DNA Viruses



| Virus<br>Family    | Virus                                         | Cell Line                                 | Assay Type            | Key Result                                           | Reference                      |
|--------------------|-----------------------------------------------|-------------------------------------------|-----------------------|------------------------------------------------------|--------------------------------|
| Herpesviridae      | Herpes<br>Simplex Virus<br>Type 1 (HSV-<br>1) | -                                         | Virus<br>Inactivation | Irreversibly inactivates virus particles             | Pompei et al.,<br>1979[1]      |
| Herpesviridae      | Herpes<br>Simplex Virus<br>Type 1 (HSV-<br>1) | -                                         | CPE<br>Inhibition     | IC50: 0.5 mM                                         | Hirabayashi<br>et al., 1991[3] |
| Herpesviridae      | Varicella-<br>Zoster Virus<br>(VZV)           | Human<br>Embryonic<br>Fibroblast<br>(HEF) | CPE<br>Inhibition     | Average<br>ID50: 0.71<br>mM                          | Baba and<br>Shigeta, 1987      |
| Hepadnavirid<br>ae | Hepatitis B<br>Virus (HBV)                    | PLC/PRF/5                                 | HBsAg<br>Secretion    | Inhibits<br>sialylation<br>and secretion<br>of HBsAg | Sato et al.,<br>1996[3]        |

Table 2: Antiviral Activity of Glycyrrhizin (GLR) Against RNA Viruses



| Virus<br>Family      | Virus                                            | Cell Line        | Assay Type                              | Key Result                                            | Reference                              |
|----------------------|--------------------------------------------------|------------------|-----------------------------------------|-------------------------------------------------------|----------------------------------------|
| Retroviridae         | Human<br>Immunodefici<br>ency Virus<br>(HIV-1)   | MT-4             | Plaque<br>Reduction                     | 50%<br>Inhibitory<br>Dose (ID50):<br>0.15 mM          | Ito et al.,<br>1987[4]                 |
| Retroviridae         | Human<br>Immunodefici<br>ency Virus<br>(HIV-1)   | MT-4, MOLT-<br>4 | CPE<br>Inhibition                       | Complete inhibition at 0.6 mM                         | Ito et al.,<br>1988[3]                 |
| Picornavirida<br>e   | Hepatitis A<br>Virus (HAV)                       | PLC/PRF/5        | Viral Antigen<br>Expression             | Concentratio<br>n-dependent<br>inhibition             | Crance et al.,<br>1990, 1994[2]<br>[5] |
| Coronavirida<br>e    | SARS-<br>associated<br>Coronavirus<br>(SARS-CoV) | Vero             | CPE<br>Inhibition                       | 50% Effective<br>Concentratio<br>n (EC50):<br>~365 μΜ | Cinatl et al.,<br>2003[2]              |
| Orthomyxoviri<br>dae | Influenza A<br>Virus                             | -                | Hemagglutini<br>n Reduction<br>(in ovo) | Inhibited<br>replication in<br>embryonated<br>eggs    | Pompei et al.,<br>1983[6]              |

## **Proposed Mechanisms of Action**

Early investigations into GLR's antiviral mechanisms revealed a multi-faceted approach, targeting several stages of the viral life cycle. The primary proposed mechanisms from this foundational research period include the inhibition of viral entry (attachment and penetration) and the direct inactivation of viral particles.

## **Inhibition of Viral Entry and Replication**

A significant body of early work concluded that GLR interferes with the initial stages of virus infection. Studies on Hepatitis A Virus demonstrated that GLR inhibited the penetration of the virus into the host cell without affecting viral adsorption to the cell surface.[5] For HIV, it was



suggested that GLR interferes with virus-cell binding and may also inhibit protein kinase C, an enzyme involved in viral replication.[7] Research on SARS-CoV also indicated that GLR inhibits virus adsorption and penetration.[2]



Click to download full resolution via product page

Figure 1: Proposed antiviral mechanisms of Glycyrrhizin from early research.

#### **Immunomodulatory Effects**

In addition to direct antiviral actions, early clinical studies in HIV-infected patients suggested that GLR possesses immunomodulatory properties. Administration of GLR was observed to increase the number of CD4+ T lymphocytes and enhance Natural Killer (NK) cell activity, pointing towards an indirect mechanism of controlling viral infections by bolstering the host immune response.[2]

#### **Key Experimental Protocols**

The following sections describe the generalized methodologies for the key in vitro assays used during the early investigation of GLR's antiviral properties. These protocols are synthesized from general descriptions of virological techniques common during that era.

#### **Cytopathic Effect (CPE) Inhibition Assay**

This assay was a cornerstone for screening antiviral compounds by visually assessing the ability of a compound to prevent a virus from destroying a monolayer of host cells.

#### Methodology:

 Cell Seeding: Host cells (e.g., MT-4, Vero, PLC/PRF/5) were seeded into 96-well microtiter plates and incubated to form a confluent monolayer.



- Compound Preparation: Glycyrrhizin was dissolved in culture medium and serially diluted to create a range of concentrations.
- Infection and Treatment: The cell culture medium was removed from the plates. The cells
  were then treated with the various concentrations of GLR, followed by the addition of a
  standardized amount of virus.
- Controls:
  - Cell Control: Cells with medium only (no virus, no GLR).
  - Virus Control: Cells infected with the virus (no GLR).
- Incubation: Plates were incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
- Observation: Wells were observed microscopically to determine the concentration of GLR that inhibited the virus-induced CPE by 50% (IC50) or completely. Cell viability could be further quantified by staining with a vital stain like Crystal Violet.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glycyrrhizic acid inhibits virus growth and inactivates virus particles PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epigen.com.ua [epigen.com.ua]
- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 4. Inhibitory effect of glycyrrhizin on the in vitro infectivity and cytopathic activity of the human immunodeficiency virus [HIV (HTLV-III/LAV)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on mechanism of action of glycyrrhizin against hepatitis A virus replication in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral effects of Glycyrrhiza species PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Research on the Antiviral Properties of Glycyrrhizin (GLR): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#early-research-on-the-antiviral-properties-of-glycyrrhizin-glr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com